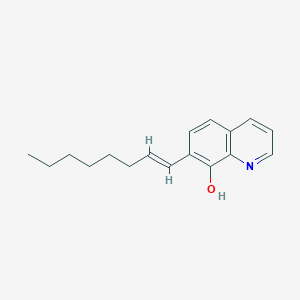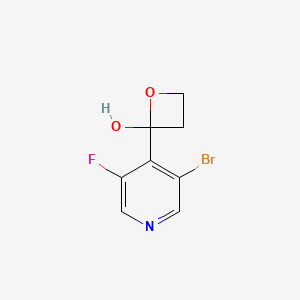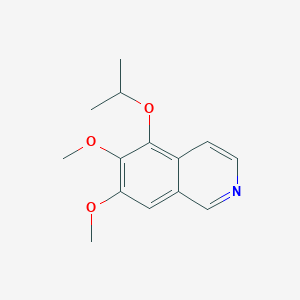
2-Naphthalenamine, N-(3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenamine, N-(3-chlorophenyl)-, also known as N-(3-chlorophenyl)naphthalen-2-amine, is an organic compound with the molecular formula C16H12ClN and a molecular weight of 253.73 g/mol . This compound is characterized by the presence of a naphthalene ring bonded to an amine group, which is further substituted with a 3-chlorophenyl group. It is typically used in research and development settings and is not intended for pharmaceutical or household use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, N-(3-chlorophenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-naphthylamine with 3-chloronitrobenzene under reducing conditions. The reaction typically proceeds as follows:
Nitration: 2-Naphthylamine is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenamine, N-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products
The major products formed from these reactions include quinones, reduced amine derivatives, and various substituted aromatic compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Naphthalenamine, N-(3-chlorophenyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Naphthalenamine, N-(3-chlorophenyl)- is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
DNA Intercalation: It may intercalate into DNA, disrupting the normal replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenamine, N-phenyl-: This compound has a similar structure but lacks the chlorine substituent on the phenyl ring.
2-Naphthalenamine, 3-methyl-: This compound has a methyl group instead of a chlorine substituent.
Uniqueness
2-Naphthalenamine, N-(3-chlorophenyl)- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
5447-28-9 |
|---|---|
Formule moléculaire |
C16H12ClN |
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)naphthalen-2-amine |
InChI |
InChI=1S/C16H12ClN/c17-14-6-3-7-15(11-14)18-16-9-8-12-4-1-2-5-13(12)10-16/h1-11,18H |
Clé InChI |
XEYHIIBYEOWKLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


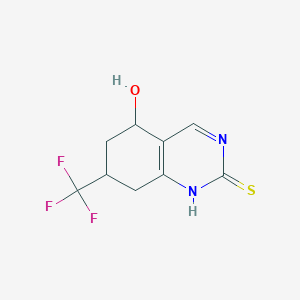

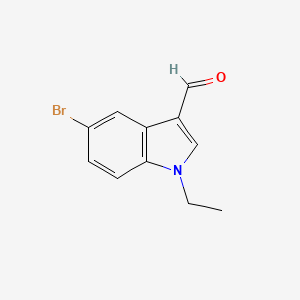



![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)

